

# An In-depth Technical Guide to Encenicline Hydrochloride: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Encenicline Hydrochloride*

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## Abstract

**Encenicline Hydrochloride** (formerly EVP-6124) is a selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$  nAChR) that has been investigated for its potential therapeutic effects on cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Encenicline Hydrochloride**. Detailed methodologies for key experimental assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.

## Chemical Identity and Structure

**Encenicline Hydrochloride** is the hydrochloride salt of Encenicline. Its chemical structure is characterized by a benzothiophene core linked to a quinuclidine moiety.

Identifier	Value
IUPAC Name	N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride[1][2]
CAS Number	550999-74-1[1][3]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> OS[1][4]
Molecular Weight	357.3 g/mol [1]
Canonical SMILES	<chem>C1CN2CCCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl</chem>
InChI Key	OIJYTJGIDVTCFF-ZOWNYOTGSA-N

Chemical Structure:

Caption: Chemical structure of **Encenicline Hydrochloride**.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Encenicline Hydrochloride** is presented below.

Property	Value	Source
Physical State	Solid, white to off-white powder	[5]
Solubility	Insoluble in water. Soluble in DMSO (71 mg/mL) and Ethanol (35 mg/mL).	[3]
logP (predicted)	3.33	DrugBank
pKa (strongest basic, predicted)	7.28	DrugBank
Polar Surface Area (predicted)	32.34 Å <sup>2</sup>	DrugBank

## Pharmacology

### Mechanism of Action

Encenicline is a selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$  nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. As a partial agonist, Encenicline binds to the  $\alpha 7$  nAChR and elicits a conformational change that opens the ion channel, allowing the influx of cations, primarily  $\text{Ca}^{2+}$ . However, the maximal response induced by Encenicline is lower than that of the endogenous full agonist, acetylcholine. This partial agonism may contribute to its favorable tolerability profile by avoiding overstimulation of the receptor.

The influx of  $\text{Ca}^{2+}$  through the  $\alpha 7$  nAChR activates various downstream signaling cascades, leading to the modulation of neurotransmitter release and synaptic plasticity. One key pathway involves the activation of calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), which are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, activation of  $\alpha 7$  nAChRs can lead to the release of other neurotransmitters, including glutamate and GABA, thereby influencing the overall excitability of neuronal circuits.

Caption: Signaling pathway of Encenicline at the  $\alpha 7$  nAChR.

### Pharmacodynamics

Encenicline exhibits high affinity and selectivity for the  $\alpha 7$  nAChR. In vitro studies have demonstrated its ability to displace radioligands specifically binding to this receptor subtype. Functional assays have confirmed its partial agonist activity, showing a dose-dependent increase in intracellular calcium levels in cells expressing the  $\alpha 7$  nAChR.

### Pharmacokinetics

Pharmacokinetic studies in humans have shown that Encenicline is orally bioavailable.

## Key Experimental Protocols

### Radioligand Binding Assay

This assay is used to determine the binding affinity of Encenicline for the  $\alpha 7$  nAChR.

**Methodology:**

- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human  $\alpha 7$  nAChR.
- **Radioligand:** A radiolabeled antagonist with high affinity for the  $\alpha 7$  nAChR, such as [ $^3\text{H}$ ]-methyllycaconitine ([ $^3\text{H}$ ]-MLA), is used.
- **Assay Conditions:** Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Encenicline in a suitable buffer.
- **Incubation:** The reaction is allowed to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The radioactivity retained on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of Encenicline that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ) is determined by non-linear regression analysis. The binding affinity ( $\text{K}_i$ ) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

## Electrophysiological Patch-Clamp Assay

This technique is employed to measure the functional activity of Encenicline as a partial agonist at the  $\alpha 7$  nAChR by directly recording the ion channel currents.

**Methodology:**

- **Cell Culture:** Cells expressing the human  $\alpha 7$  nAChR (e.g., HEK293 or CHO cells) are cultured on glass coverslips.
- **Patch-Clamp Recording:** Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

- **Solution Application:** Encenicline is applied to the cells at various concentrations using a rapid solution exchange system.
- **Current Measurement:** The inward currents elicited by the application of Encenicline are recorded.
- **Data Analysis:** The peak current amplitude is measured for each concentration of Encenicline. A dose-response curve is constructed, and the  $EC_{50}$  (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist are determined.

Caption: Workflow for Patch-Clamp Electrophysiology.

## In Vivo Cognitive Enhancement Studies (Novel Object Recognition Test)

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess the effects of compounds on learning and memory in rodents.

Methodology:

- **Habituation:** Animals (typically rats or mice) are habituated to the testing arena in the absence of any objects.
- **Training (Familiarization) Phase:** Each animal is placed in the arena containing two identical objects and allowed to explore them for a defined period.
- **Inter-trial Interval:** After a specific delay, during which the compound or vehicle is administered, the animal is returned to the arena.
- **Testing Phase:** The arena now contains one of the familiar objects from the training phase and one novel object. The time the animal spends exploring each object is recorded.
- **Data Analysis:** A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index in the Encenicline-treated group compared to the vehicle group indicates improved recognition memory.

Caption: Workflow for the Novel Object Recognition Test.

## Conclusion

**Encenicline Hydrochloride** is a potent and selective partial agonist of the  $\alpha 7$  nAChR with a well-characterized chemical structure and pharmacological profile. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and potential therapeutic applications. The visualization of its signaling pathway and experimental workflows offers a clear framework for understanding its mechanism of action and for designing future studies. Further research into the downstream signaling cascades and the long-term effects of Encenicline will be crucial in fully elucidating its therapeutic potential.

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